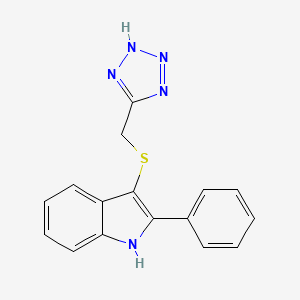
1-Cyclohexylmethylazabicyclo(3.2.2)nonane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexylmethylazabicyclo(3.2.2)nonane dihydrochloride is a compound belonging to the class of azabicyclo nonanes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a bicyclic framework that is often associated with significant pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexylmethylazabicyclo(3.2.2)nonane dihydrochloride typically involves the formation of the azabicyclo nonane core followed by the introduction of the cyclohexylmethyl group. Common synthetic routes include:
Cyclization Reactions: These reactions often involve the use of amines and cyclic ketones under acidic or basic conditions to form the bicyclic structure.
Reductive Amination: This method involves the reaction of a ketone with an amine in the presence of a reducing agent to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and reductive amination processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclohexylmethylazabicyclo(3.2.2)nonane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the bicyclic structure or reduce functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the bicyclic framework.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
1-Cyclohexylmethylazabicyclo(3.2.2)nonane dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiprotozoal agent.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexylmethylazabicyclo(3.2.2)nonane dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit the growth of protozoa by interfering with their metabolic pathways. The compound’s bicyclic structure allows it to bind effectively to target enzymes or receptors, disrupting their normal function .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazabicyclo(3.2.2)nonane: Known for its switchable phase transition and dielectric properties.
2-Azabicyclo(3.2.2)nonane: Exhibits antiprotozoal activities and is structurally similar to 1-Cyclohexylmethylazabicyclo(3.2.2)nonane dihydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its cyclohexylmethyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
Propiedades
Número CAS |
64048-81-3 |
|---|---|
Fórmula molecular |
C15H28ClN |
Peso molecular |
257.84 g/mol |
Nombre IUPAC |
1-(cyclohexylmethyl)-1-azoniabicyclo[3.2.2]nonane;chloride |
InChI |
InChI=1S/C15H28N.ClH/c1-2-5-15(6-3-1)13-16-10-4-7-14(8-11-16)9-12-16;/h14-15H,1-13H2;1H/q+1;/p-1 |
Clave InChI |
GLBIGEIFLNBBRY-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)C[N+]23CCCC(CC2)CC3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


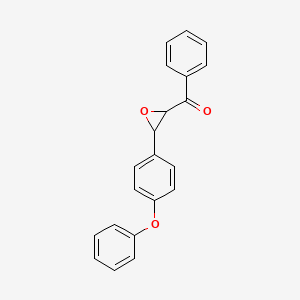

![[3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid](/img/structure/B13776651.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13776655.png)

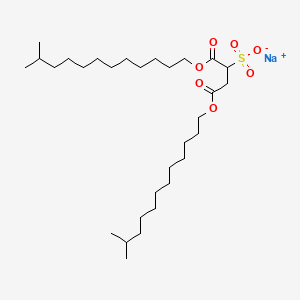
![Benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]-](/img/structure/B13776671.png)
![Dipotassium p-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B13776673.png)

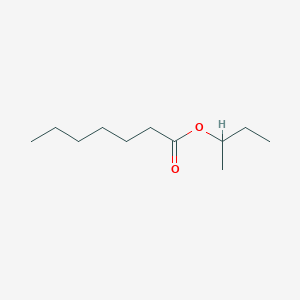
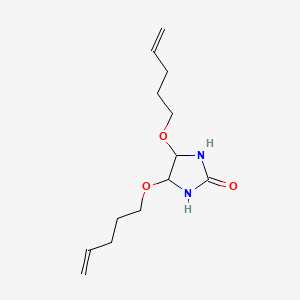
![1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]-](/img/structure/B13776701.png)
![3-[5-[[4-(3,4-dichloroanilino)-5-fluoropyrimidin-2-yl]amino]indazol-2-yl]-N-methylpropanamide](/img/structure/B13776715.png)
